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Compound of Interest

Compound Name: Fluorofenidone impurity 1-d3

Cat. No.: B12407843 Get Quote

An In-depth Technical Guide to Fluorofenidone
Impurity 1-d3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorofenidone Impurity 1-d3, a

deuterated analog of a known metabolite of the anti-fibrotic drug candidate, Fluorofenidone.

This document details its chemical structure, properties, and plausible synthetic and analytical

methodologies, designed to support researchers in drug metabolism, pharmacokinetic studies,

and analytical standard development.

Chemical Structure and Properties
Fluorofenidone Impurity 1-d3 is the deuterated form of Fluorofenidone Impurity 1, which is

the hydroxylated metabolite of Fluorofenidone. The parent drug, Fluorofenidone, is chemically

known as 1-(3-fluorophenyl)-5-methylpyridin-2(1H)-one[1]. Metabolic studies have shown that a

primary biotransformation pathway of Fluorofenidone involves the oxidation of the 5-methyl

group to a hydroxymethyl group.

The specific chemical name for Fluorofenidone Impurity 1-d3 is 1-(3-Fluorophenyl-2,4,6-

d3)-5-(hydroxymethyl)pyridin-2(1H)-one[2]. This indicates that the three deuterium atoms are

located on the fluorophenyl ring, not on the hydroxymethyl group as might be initially presumed

from a "d3" designation related to a methyl group metabolite.
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The presence of deuterium at these specific positions makes this compound an ideal internal

standard for quantitative bioanalytical assays of Fluorofenidone and its primary metabolite

using mass spectrometry. The deuterium substitution provides a distinct mass difference from

the endogenous analyte while maintaining nearly identical chromatographic behavior.

Chemical Structure:

Caption: Chemical structure of Fluorofenidone Impurity 1-d3.

Physicochemical Properties
A summary of the key physicochemical properties for Fluorofenidone Impurity 1-d3 and its

non-deuterated analog are presented in Table 1.

Property
Fluorofenidone Impurity 1-
d3

Fluorofenidone Impurity 1

Synonym

1-(3-Fluorophenyl-2,4,6-d3)-5-

(hydroxymethyl)pyridin-2(1H)-

one[2]

1-(3-Fluorophenyl)-5-

(hydroxymethyl)pyridin-2(1H)-

one

Molecular Formula C12H7D3FNO2[2] C12H10FNO2

Molecular Weight 222.23 g/mol [2] 219.22 g/mol

CAS Number Not Available 1107650-67-8[2]

Appearance
Presumed to be a white to off-

white solid
Not specified

Solubility

Expected to be soluble in

organic solvents like methanol,

acetonitrile, and DMSO

Not specified

Synthesis and Isotopic Labeling
While a specific, detailed experimental protocol for the synthesis of Fluorofenidone Impurity
1-d3 is not publicly available, a plausible synthetic route can be conceptualized based on

established organic chemistry principles for deuterium labeling of aromatic rings.
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A logical approach would involve the synthesis of deuterated 3-fluoroaniline as a key

intermediate. This could be achieved through methods such as acid-catalyzed hydrogen-

deuterium exchange on 3-fluoroaniline in heavy water (D2O) or by reduction of a deuterated

nitrobenzene precursor. The deuterated 3-fluoroaniline would then be used in a condensation

reaction to construct the pyridinone ring system, followed by functional group manipulations to

introduce the 5-hydroxymethyl group.

Plausible Synthetic Workflow for Fluorofenidone Impurity 1-d3

3-Fluoroaniline

Deuteration
(e.g., D2SO4/D2O)

Step 1

3-Fluoroaniline-2,4,6-d3

Pyridinone Ring Formation

Step 2

Fluorofenidone-d3

Oxidation of 5-methyl group

Step 3

Fluorofenidone Impurity 1-d3
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Caption: A potential synthetic pathway for Fluorofenidone Impurity 1-d3.

Analytical Characterization
Detailed experimental data for the analytical characterization of Fluorofenidone Impurity 1-d3
are not readily available in the public domain. However, based on its chemical structure,

expected spectroscopic data can be predicted. This information is crucial for its identification

and quantification.

Mass Spectrometry
In a mass spectrum, Fluorofenidone Impurity 1-d3 would be expected to show a molecular

ion peak [M+H]+ at m/z 223. This is three mass units higher than its non-deuterated

counterpart, which would exhibit a [M+H]+ at m/z 220. This mass shift is the basis for its use as

an internal standard in quantitative LC-MS/MS assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of Fluorofenidone Impurity 1-d3 would show distinct differences compared

to the non-deuterated impurity, primarily in the signals corresponding to the fluorophenyl ring.

¹H NMR: The proton signals for the aromatic protons at positions 2, 4, and 6 of the

fluorophenyl ring would be absent or significantly reduced in intensity. The remaining proton

signals for the pyridinone ring and the hydroxymethyl group would be expected to have

chemical shifts and coupling constants similar to the non-deuterated analog.

¹³C NMR: The carbon signals for the deuterated positions (C2, C4, and C6 of the

fluorophenyl ring) would exhibit characteristic triplet patterns due to C-D coupling, and their

intensities would be lower compared to the non-deuterated compound.

¹⁹F NMR: The fluorine NMR spectrum would likely show a slightly different chemical shift and

potentially altered coupling patterns due to the presence of deuterium atoms in its vicinity.
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Spectroscopic Data
Predicted for
Fluorofenidone Impurity 1-
d3

Expected for
Fluorofenidone Impurity 1

Mass Spectrum (ESI+) [M+H]+ at m/z 223 [M+H]+ at m/z 220

¹H NMR
Absence of signals for H2, H4,

H6 on the fluorophenyl ring.

Signals present for all aromatic

protons.

¹³C NMR
Triplet signals for C2, C4, C6

of the fluorophenyl ring.

Singlet or doublet signals for

all aromatic carbons.

Application in Pharmacokinetic and Metabolism
Studies
The primary application of Fluorofenidone Impurity 1-d3 is as an internal standard in

bioanalytical methods, particularly those employing LC-MS/MS. The use of a stable isotope-

labeled internal standard is the gold standard for quantitative analysis of drugs and their

metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.
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Role in Quantitative Bioanalysis

Biological Sample

Analyte
(Fluorofenidone Impurity 1)

Sample Preparation
(e.g., Protein Precipitation, SPE)

Internal Standard
(Fluorofenidone Impurity 1-d3)

LC-MS/MS Analysis

Quantification
(Analyte/IS Peak Area Ratio)

Click to download full resolution via product page

Caption: Use of Fluorofenidone Impurity 1-d3 in a typical bioanalytical workflow.

Experimental Protocol: Quantitative Analysis of
Fluorofenidone Impurity 1 in Plasma
The following is a generalized protocol for the quantification of Fluorofenidone Impurity 1 in

plasma using Fluorofenidone Impurity 1-d3 as an internal standard.

1. Preparation of Stock and Working Solutions:

Prepare a stock solution of Fluorofenidone Impurity 1 and Fluorofenidone Impurity 1-d3 in

methanol at a concentration of 1 mg/mL.

Prepare serial dilutions of the Fluorofenidone Impurity 1 stock solution to create calibration

standards.
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Prepare a working solution of the internal standard (Fluorofenidone Impurity 1-d3) at an

appropriate concentration in methanol.

2. Sample Preparation:

To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the

internal standard working solution.

Add 300 µL of acetonitrile to precipitate proteins.

Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

LC System: A standard HPLC or UHPLC system.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic

acid (B).

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive

electrospray ionization (ESI+) mode.

MRM Transitions:

Fluorofenidone Impurity 1: Q1/Q3 transition (e.g., m/z 220 -> appropriate product ion).

Fluorofenidone Impurity 1-d3: Q1/Q3 transition (e.g., m/z 223 -> appropriate product

ion).

4. Data Analysis:
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Calculate the peak area ratio of the analyte to the internal standard.

Construct a calibration curve by plotting the peak area ratio versus the concentration of the

calibration standards.

Determine the concentration of the analyte in the unknown samples from the calibration

curve.

Conclusion
Fluorofenidone Impurity 1-d3, with its specific deuterium labeling on the fluorophenyl ring, is

a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as

an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods

for Fluorofenidone and its primary hydroxylated metabolite. This technical guide provides a

foundational understanding of its chemical properties, a plausible synthetic approach, and its

critical application in analytical sciences, thereby supporting further research and development

in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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